molecular formula C9H14BrNO2 B1470933 4-[(Ethylamino)methyl]pyrocatechol Hydrobromide CAS No. 1456821-60-5

4-[(Ethylamino)methyl]pyrocatechol Hydrobromide

Cat. No.: B1470933
CAS No.: 1456821-60-5
M. Wt: 248.12 g/mol
InChI Key: BAIVRLRNJROSFF-UHFFFAOYSA-N
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Description

4-[(Ethylamino)methyl]pyrocatechol Hydrobromide is a chemical compound with the molecular formula C9H14BrNO2 and a molecular weight of 248.12 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an ethylamino group attached to a pyrocatechol moiety, which is further complexed with hydrobromide.

Preparation Methods

The synthesis of 4-[(Ethylamino)methyl]pyrocatechol Hydrobromide typically involves the reaction of pyrocatechol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the ethylamino group. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

4-[(Ethylamino)methyl]pyrocatechol Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethylamino group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(Ethylamino)methyl]pyrocatechol Hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Ethylamino)methyl]pyrocatechol Hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(Ethylamino)methyl]pyrocatechol Hydrobromide can be compared with other similar compounds, such as:

    4-[(Methylamino)methyl]pyrocatechol Hydrobromide: This compound has a methylamino group instead of an ethylamino group, which can lead to differences in its chemical properties and biological activities.

    4-[(Propylamino)methyl]pyrocatechol Hydrobromide:

    4-[(Butylamino)methyl]pyrocatechol Hydrobromide: The butylamino group can influence the compound’s solubility, stability, and interactions with molecular targets.

The uniqueness of this compound lies in its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(ethylaminomethyl)benzene-1,2-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.BrH/c1-2-10-6-7-3-4-8(11)9(12)5-7;/h3-5,10-12H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIVRLRNJROSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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